molecular formula C10H11NO B3036399 2-(Benzyloxy)propanenitrile CAS No. 34097-57-9

2-(Benzyloxy)propanenitrile

Cat. No.: B3036399
CAS No.: 34097-57-9
M. Wt: 161.2 g/mol
InChI Key: WMTDTLARWPQXKM-UHFFFAOYSA-N
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Description

2-(Benzyloxy)propanenitrile, also known as BOPN, is a synthetic compound that belongs to the family of organic nitriles. It has the molecular formula C10H11NO and a molecular weight of 161.2 g/mol .


Chemical Reactions Analysis

Nitriles, including this compound, can undergo various reactions. For instance, they can be converted to primary amines by reaction with lithium aluminium hydride or hydrogen gas in the presence of a metal catalyst .

Scientific Research Applications

  • Synthesis of Heterocycles : 2-Amino-2-alkyl(aryl)propanenitriles, related to 2-(Benzyloxy)propanenitrile, are key precursors for synthesizing various heterocyclic systems like imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. These heterocycles have significant chemical and biological properties, making them valuable in diverse applications (Drabina & Sedlák, 2012).

  • Inflammation Inhibitors : Derivatives of compounds structurally similar to this compound have been evaluated for their effectiveness in reducing inflammation, such as in the Arthus reaction in rats (Haviv et al., 1988).

  • Chemical Transformation and Catalysis : A study described the transformation of 2-benzoylpyridine in acetonitrile under strong basic conditions, leading to a nickel complex with a ligand structurally related to this compound. This highlights its potential use in catalysis and complex formation (Kitos et al., 2016).

  • Dendritic Architecture : The synthesis and characterization of chiral dendritic structures based on this compound have been explored, demonstrating its potential in creating complex molecular architectures (Peerlings, Struijk, & Meijer, 1998).

  • Corrosion Inhibition : Compounds structurally similar to this compound have been studied for their role in inhibiting corrosion in metals, particularly in acidic environments. This demonstrates its potential utility in material science and engineering (Chafiq et al., 2020).

  • Electrolytes for Batteries : Nitrile-functionalized compounds, related to this compound, have been used in developing safe electrolytes for lithium-ion batteries. This indicates its potential application in energy storage technologies (Liu et al., 2016).

  • Electrochemical Properties : Research on benzyloxy-functionalized complexes, including those related to this compound, has provided insights into their electrochemical properties, relevant to the active site of [FeFe]-hydrogenases. This can be significant for understanding and developing bio-inspired catalysts (Song et al., 2012).

Safety and Hazards

While specific safety data for 2-(Benzyloxy)propanenitrile is not available, it’s important to handle all chemicals, including nitriles, with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding contact with skin and eyes .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(Benzyloxy)propanenitrile plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to modifications in their structure and function . Additionally, this compound can act as a substrate for certain nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins such as kinases and phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism . In particular, this compound has been found to impact the expression of genes involved in oxidative stress response and apoptosis, suggesting its potential role in regulating cell survival and death . Furthermore, this compound can affect cellular metabolism by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates . Additionally, this compound can interact with transcription factors, leading to changes in gene expression . The binding interactions of this compound with biomolecules are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of benzoic acid and propanenitrile . Over time, the degradation products of this compound can accumulate, potentially affecting its overall biological activity . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the formation of reactive intermediates and the accumulation of degradation products . Threshold effects have been observed, where the compound exhibits a dose-dependent increase in toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further undergo conjugation reactions with glutathione or other nucleophiles . Additionally, this compound can be hydrolyzed by nitrilase enzymes to produce benzoic acid and propanenitrile . The metabolic flux of this compound can be influenced by the availability of cofactors such as NADPH and glutathione . Changes in metabolite levels can impact cellular function and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can vary, with higher concentrations observed in the liver and kidneys due to their roles in metabolism and excretion .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through the recognition of targeting signals by cellular machinery . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can affect the localization and activity of this compound . The subcellular localization of this compound can impact its function and interactions with other biomolecules .

Properties

IUPAC Name

2-phenylmethoxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTDTLARWPQXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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